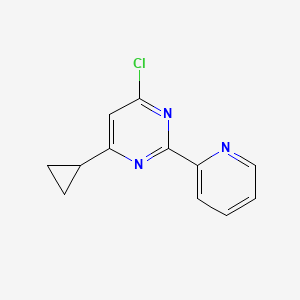![molecular formula C15H12N6OS B13864857 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13864857.png)
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that combines the structural features of indazole, thienopyrimidine, and carboxamide. This compound is of significant interest due to its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its diverse reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized via the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Thieno[3,2-d]pyrimidine Synthesis: The thieno[3,2-d]pyrimidine core can be constructed by the condensation of a thienylamine with a formylated pyrimidine derivative.
Coupling Reaction: The final step involves the coupling of the indazole and thieno[3,2-d]pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the indazole or thieno[3,2-d]pyrimidine rings.
Reduction: Reduced forms of nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
作用机制
The mechanism of action of 4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
相似化合物的比较
Similar Compounds
Pazopanib: A known kinase inhibitor with a similar indazole and pyrimidine structure, used in the treatment of renal cell carcinoma.
Sunitinib: Another kinase inhibitor with structural similarities, used for treating gastrointestinal stromal tumors and renal cell carcinoma.
Sorafenib: A kinase inhibitor with a similar pyrimidine core, used for treating liver, kidney, and thyroid cancers.
Uniqueness
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of indazole and thieno[3,2-d]pyrimidine rings, which may confer distinct binding properties and biological activities compared to other kinase inhibitors. Its unique structure allows for potential selectivity and potency against specific kinase targets, making it a promising candidate for further drug development.
属性
分子式 |
C15H12N6OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
4-amino-N-(3-methyl-2H-indazol-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C15H12N6OS/c1-7-9-3-2-8(4-11(9)21-20-7)19-15(22)10-5-23-13-12(10)17-6-18-14(13)16/h2-6H,1H3,(H,19,22)(H,20,21)(H2,16,17,18) |
InChI 键 |
DBRYGAGFUUQTCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=CC2=NN1)NC(=O)C3=CSC4=C3N=CN=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



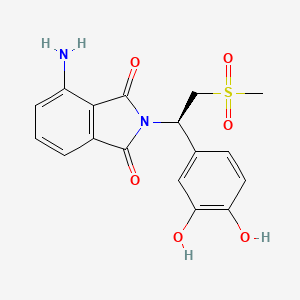
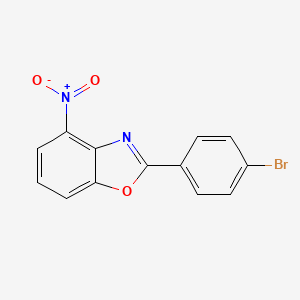
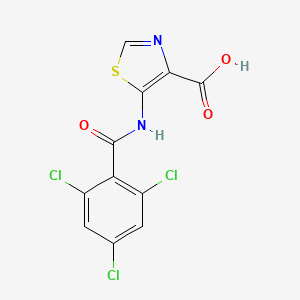
![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13864811.png)
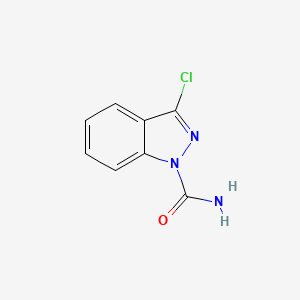
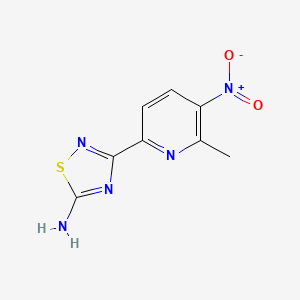

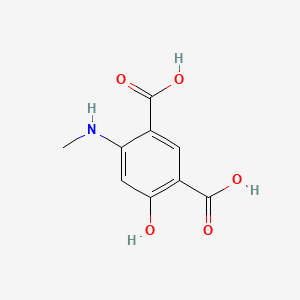
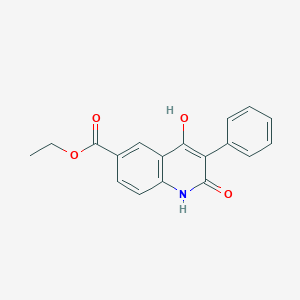
![(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol](/img/structure/B13864838.png)

